Cas no 922023-47-0 (1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide)

1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
- CHEMBL3439308
- 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
- AKOS024637699
- F2297-0083
- 922023-47-0
- 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide
- Benzenemethanesulfonamide, N-(2,3,4,5-tetrahydro-3,3,5-trimethyl-4-oxo-1,5-benzoxazepin-7-yl)-
-
- Inchi: 1S/C19H22N2O4S/c1-19(2)13-25-17-10-9-15(11-16(17)21(3)18(19)22)20-26(23,24)12-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3
- InChI Key: PVMRYOGDCJXVLY-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)(NC1C=CC2=C(C=1)N(C)C(C(C)(C)CO2)=O)(=O)=O
Computed Properties
- Exact Mass: 374.13002836g/mol
- Monoisotopic Mass: 374.13002836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 84.1Ų
Experimental Properties
- Density: 1.281±0.06 g/cm3(Predicted)
- Boiling Point: 598.3±60.0 °C(Predicted)
- pka: 9.29±0.40(Predicted)
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2297-0083-100mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-20mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-50mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-5μmol |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-25mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-15mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-40mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-2mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-1mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2297-0083-75mg |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide |
922023-47-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide Related Literature
-
1. Book reviews
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide
Recent Advances in the Study of 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide (CAS: 922023-47-0)
The compound 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide (CAS: 922023-47-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzoxazepine core and sulfonamide moiety, has garnered significant attention due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in various disease models, particularly in oncology and inflammatory disorders.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and inflammation. In vitro studies have demonstrated its potent inhibitory effects on kinases such as PI3K and mTOR, which are critical targets in cancer therapy. Additionally, the compound has shown promising anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6. These dual mechanisms of action suggest its potential as a multi-targeted therapeutic agent.
Pharmacokinetic studies have further highlighted the compound's favorable drug-like properties, including good oral bioavailability and metabolic stability. Structural optimization efforts have been undertaken to enhance its selectivity and reduce off-target effects, with several derivatives currently under preclinical evaluation. The compound's unique chemical scaffold also presents opportunities for further derivatization to explore additional therapeutic indications.
Recent patent filings indicate growing commercial interest in this compound, with several pharmaceutical companies exploring its applications in combination therapies. The development of robust synthetic routes for large-scale production has been a focus of process chemistry research, with improvements in yield and purity being reported. Analytical methods for quality control, including HPLC and LC-MS protocols, have also been refined to support these efforts.
Looking ahead, ongoing research aims to validate the compound's efficacy in more complex disease models and to identify potential biomarkers for patient stratification. The integration of computational modeling and AI-driven drug design approaches is expected to accelerate the optimization of this compound class. As the understanding of its structure-activity relationship deepens, 1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide represents a compelling case study in modern drug discovery, bridging chemical innovation with therapeutic potential.
922023-47-0 (1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide) Related Products
- 24539-87-5(3-(benzenesulfonyl)-1-phenylthiourea)
- 952-45-4(Cyclo(Leu-Leu))
- 2138272-78-1(2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid)
- 1052538-53-0(1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride)
- 79059-65-7(tert-butyl N-(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl-N-methylcarbamate)
- 1805066-74-3(2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-acetonitrile)
- 2228607-78-9(3-(2-bromo-5-chlorophenoxy)-3-methylazetidine)
- 119673-94-8(4-Nitropyridine-d4 N-Oxide)
- 946376-27-8(N-3-(6-methanesulfonylpyridazin-3-yl)phenyl-2-phenylbutanamide)
- 1806416-26-1(4-Fluoro-3-hydroxypicolinic acid)



